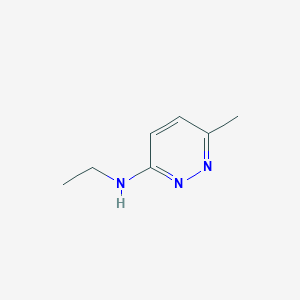

N-ethyl-6-methylpyridazin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-6-methylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-3-8-7-5-4-6(2)9-10-7/h4-5H,3H2,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOJUWVVUNEZSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations for N Ethyl 6 Methylpyridazin 3 Amine and Its Derivatives

Strategies for Pyridazine (B1198779) Ring Formation

The construction of the pyridazine ring is a fundamental step in the synthesis of N-ethyl-6-methylpyridazin-3-amine. Various cyclization reactions are employed to create this heterocyclic core.

Cyclization Reactions Employing Appropriate Precursors

The formation of the pyridazine ring typically involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648) or a hydrazine derivative. This classical approach remains a cornerstone in pyridazine synthesis. For instance, reacting 1,2-diacylcyclopentadienes (fulvenes) with hydrazine hydrate (B1144303) in methanol (B129727) at room temperature has been shown to produce 5,6-fused ring pyridazines in good yields (over 40%). nih.gov

Another powerful method for constructing the pyridazine skeleton is the inverse electron-demand aza-Diels-Alder reaction. This approach utilizes the reaction of 1,2,3-triazines with electron-rich dienophiles like 1-propynylamines to yield 6-aryl-pyridazin-3-amines under neutral, metal-free conditions. While this method directly furnishes an aminopyridazine, the precursors would need to be selected to ultimately yield the desired 6-methyl and N-ethyl substitution pattern.

A summary of general cyclization strategies is presented in Table 1.

Table 1: Selected Cyclization Reactions for Pyridazine Ring Formation

| Precursor 1 | Precursor 2 | Reaction Type | Product | Reference |

| 1,4-Dicarbonyl Compound | Hydrazine Hydrate | Condensation | Substituted Pyridazine | nih.gov |

| 1,2-Diacylcyclopentadiene | Hydrazine Hydrate | Condensation | Fused Pyridazine | nih.gov |

| 1,2,3-Triazine | 1-Propynylamine | Aza-Diels-Alder | 6-Aryl-pyridazin-3-amine |

Approaches for Substituted Pyridazinone and Pyridazine-3-amine Cores

A common and practical route to 3-aminopyridazines involves the nucleophilic substitution of a leaving group, typically a halogen, on a pre-formed pyridazine ring. A key intermediate for the synthesis of the target molecule is 3-amino-6-methylpyridazine (B91928). This can be prepared from 3-chloro-6-methylpyridazine (B130396).

The synthesis of 3-amino-6-chloropyridazine (B20888) from 3,6-dichloropyridazine (B152260) and aqueous ammonia (B1221849) is a well-established method. nih.gov By analogy, starting with a 3-chloro-6-methylpyridazine and reacting it with ammonia would yield 3-amino-6-methylpyridazine. A patent describes the reaction of 3-amino-6-chloropyridazine with sodium alkoxides to produce 3-amino-6-alkoxypyridazines, demonstrating the reactivity of the chlorine atom at the 6-position towards nucleophilic displacement. google.com

Alternatively, pyridazinones can serve as versatile precursors to aminopyridazines. For example, 6-aryl-4,5-dihydro-(2H)-pyridazin-3-ones can be synthesized and subsequently functionalized. googleapis.com The conversion of a pyridazinone to an aminopyridazine typically involves a two-step process: chlorination of the pyridazinone to form a chloropyridazine, followed by amination.

Introduction and Functionalization of the N-Ethyl Moiety

Once the 3-amino-6-methylpyridazine core is synthesized, the next crucial step is the introduction of the N-ethyl group.

N-Alkylation and Related Alkylation Strategies

The most direct method for introducing the ethyl group onto the 3-amino substituent is through N-alkylation. This reaction typically involves treating the 3-amino-6-methylpyridazine with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base. patsnap.com The base, commonly a strong one like sodium hydride (NaH) or a milder one like potassium carbonate (K2CO3), serves to deprotonate the amino group, enhancing its nucleophilicity. organic-chemistry.org The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724).

A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts, as the product secondary amine is often more nucleophilic than the starting primary amine. patsnap.comorganic-chemistry.org Therefore, careful control of reaction conditions, such as the stoichiometry of the alkylating agent and the reaction temperature, is crucial to selectively obtain the desired mono-ethylated product.

A general scheme for N-alkylation is presented in Table 2.

Table 2: General Conditions for N-Alkylation of Aminopyridazines

| Amine Substrate | Alkylating Agent | Base | Solvent | Typical Temperature | Reference |

| 3-Aminopyridazine (B1208633) derivative | Ethyl Halide | NaH, K2CO3 | DMF, Acetonitrile | 0 °C to Room Temp. | organic-chemistry.org |

| 3-Amino Alcohols | Alkyl Halide | 9-BBN (as chelate) | - | - | nih.govorganic-chemistry.org |

Amine Functionalization Techniques

Reductive amination represents an alternative strategy for N-ethylation. This method would involve reacting 3-amino-6-methylpyridazine with acetaldehyde (B116499) in the presence of a reducing agent. However, direct reductive amination on electron-deficient aminopyridines can be challenging. nih.gov

A more sophisticated approach for selective mono-N-alkylation involves the use of a chelating agent. For instance, 3-amino alcohols can be selectively mono-N-alkylated by forming a stable chelate with 9-borabicyclononane (B1260311) (9-BBN), which serves to both protect and activate the amine group. nih.govorganic-chemistry.org While 3-amino-6-methylpyridazine is not an amino alcohol, this strategy highlights the types of advanced methods that can be employed to control selectivity in N-alkylation reactions.

Strategies for Incorporating the 6-Methyl Group

The methyl group at the 6-position can be introduced either by starting with a precursor that already contains this group or by functionalizing the pyridazine ring at a later stage.

A common approach is to begin the synthesis with a precursor that already contains the required methyl group. For example, the synthesis of 2-amino-6-methylpyridine (B158447) has been achieved through copper-catalyzed amination of 2-bromo-6-methylpyridine. rsc.org A similar strategy could be envisioned for the pyridazine analogue, starting from 3-chloro-6-methylpyridazine.

The synthesis of 6-methyl-substituted pyridazines can also be achieved through cyclization reactions where one of the precursors contains the methyl group. For instance, the reaction of a 4-methyl pyridazine-6-one with dimethylformamide dimethylacetal (DMFDMA) followed by treatment with an amine can lead to more complex fused pyridazine systems, demonstrating the reactivity of the methyl group on the pyridazine ring.

Furthermore, direct methylation of the pyridazine ring is possible, although less common for this specific substitution pattern. Nucleophilic substitution reactions on pyridazine, when treated with organometallic reagents like methyl magnesium iodide, tend to occur at the 4-position. nih.gov Therefore, building the ring with the methyl group already in place is often the more regioselective and efficient strategy.

Advanced Coupling Reactions in Pyridazine Synthesis

The formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds is fundamental to the assembly and functionalization of the pyridazine core. Modern organic synthesis has largely shifted towards metal-catalyzed cross-coupling reactions, which offer high efficiency, selectivity, and functional group tolerance compared to classical methods. nih.gov These reactions are crucial for introducing substituents like the ethylamino group onto the pyridazine ring.

Transition-metal-catalyzed cross-coupling has become an indispensable tool for forming C-N bonds in the synthesis of heteroaromatic amines. nih.gov For a substrate like a substituted pyridazine, this typically involves the reaction of a halopyridazine with an amine in the presence of a palladium, copper, or nickel catalyst. researchgate.netdntb.gov.ua

The direct C-H amination approach has also emerged as an atom-economical alternative, avoiding the need for pre-functionalized starting materials. nih.gov Rhodium and iridium catalysts have been developed for the direct amination of C(sp²)–H bonds using organic azides as the nitrogen source under mild conditions. nih.govacs.org This method proceeds through a chelation-assisted C-H bond cleavage, followed by C-N bond formation via a metal-nitrenoid intermediate. nih.gov

Key Catalytic Systems for C-N Coupling:

Palladium-Catalyzed Buchwald-Hartwig Amination: This is one of the most general methods for forming aryl and heteroaryl C-N bonds. The reaction couples a halo-pyridazine with an amine (e.g., ethylamine) using a palladium catalyst and a specialized phosphine (B1218219) ligand.

Copper-Catalyzed Ullmann Condensation: A classical method that has seen significant modernization, copper-based systems, often with ligands like 1,10-phenanthroline, can effectively catalyze the amination of halopyridazines. nih.gov

Nickel-Catalyzed Amination: Nickel catalysts provide a more cost-effective alternative to palladium and are highly effective for coupling with aryl chlorides. dntb.gov.ua

Table 1: Generalized Scheme for Metal-Catalyzed Amination of a Halo-pyridazine

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |

| 3-Halo-6-methylpyridazine | Ethylamine | Pd, Cu, or Ni complex / Phosphine or N-based ligand | e.g., NaOt-Bu, K₂CO₃ | e.g., Toluene, Dioxane | This compound |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and complexity-building potential. organic-chemistry.org They are instrumental in creating diverse libraries of heterocyclic compounds. researchgate.netnih.gov

The Mannich reaction is a classic three-component reaction involving the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.orgchem-station.com The reaction condenses an amine, a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound. wikipedia.orgorganic-chemistry.org The core mechanism involves the initial formation of an electrophilic iminium ion from the amine and aldehyde, which is then attacked by the enol tautomer of the carbonyl compound. wikipedia.org

While not a direct route to this compound, MCRs are pivotal in synthesizing the related pyridazinone core structures. researchgate.net For instance, a one-pot synthesis of pyridazinone derivatives can be achieved from arenes, cyclic anhydrides, and hydrazine derivatives, showcasing the power of MCRs in rapidly assembling the heterocyclic ring. researchgate.net

Table 2: General Mechanism of the Mannich Reaction

| Step | Description | Reactants | Intermediate/Product |

| 1 | Iminium Ion Formation | Amine + Aldehyde | Iminium Ion |

| 2 | Enolization | Enolizable Carbonyl Compound | Enol |

| 3 | Electrophilic Addition | Iminium Ion + Enol | β-Amino-carbonyl Compound (Mannich Base) |

Synthesis of Key Precursors and Analogs (e.g., 6-Methylpyridazin-3-amine)

The synthesis of the target molecule, this compound, logically proceeds through the preparation of a key precursor, 6-methylpyridazin-3-amine . nih.gov This intermediate provides the core pyridazine ring with the required methyl and amino functionalities, ready for subsequent ethylation.

A common strategy for synthesizing aminopyridazines involves the nucleophilic substitution of a halogen on the pyridazine ring. For example, the related compound 3-amino-6-chloropyridazine is synthesized from 3,6-dichloropyridazine and ammonia water. google.com The reaction conditions can be tuned from 30-180 °C to achieve high yields. google.com Following the formation of an amino-chloropyridazine, the remaining chlorine atom can be replaced by a methyl group using an appropriate organometallic reagent (e.g., a Grignard or organozinc reagent) in a metal-catalyzed cross-coupling reaction.

Alternatively, one could start with a precursor already containing the methyl group. Once 6-methylpyridazin-3-amine is obtained, the final ethyl group can be introduced onto the primary amine via several standard methods, such as:

Reductive Amination: Reaction with acetaldehyde in the presence of a reducing agent (e.g., sodium borohydride).

Direct Alkylation: Reaction with an ethyl halide (e.g., ethyl iodide), although this method risks over-alkylation.

Table 3: Example Reaction Conditions for Aminopyridazine Precursor Synthesis google.com

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3,6-Dichloropyridazine | Ammonia Water | Methylene (B1212753) Chloride | 30 | 26 | 81.4 |

| 3,6-Dichloropyridazine | Ammonia Water | Water | 120 -> 190 | 0.5 -> 0.4 | 90.3 |

Structure Activity Relationship Sar Investigations of Pyridazin 3 Amine Scaffolds

Systematic Derivatization and Analogue Design for Biological Evaluation

The exploration of the pyridazine (B1198779) scaffold's potential relies heavily on the systematic synthesis of derivatives to build a comprehensive understanding of their structure-activity relationships (SAR). nih.gov Researchers employ various synthetic strategies to create libraries of analogues for biological testing.

A common approach involves a multi-step synthesis beginning with readily available starting materials. For instance, one method reacts glyoxylic acid with acetophenones, followed by treatment with hydrazine (B178648) hydrate (B1144303) to form 6-substituted phenyl-3(2H)-pyridazinones. acs.org These intermediates can then be further modified. For example, treatment with phosphorus oxychloride yields 3-chloro-6-substituted phenyl pyridazines, which can subsequently be reacted with hydrazine hydrate to produce 6-substituted phenylpyridazin-3-yl hydrazines, serving as a platform for further derivatization. acs.org

Another powerful method for generating pyridazine derivatives is the aza-Diels–Alder reaction. This strategy allows for the highly regioselective preparation of 6-aryl-pyridazin-3-amines from 1,2,3-triazines and 1-propynylamines under neutral, metal-free conditions, offering a broad substrate scope and good functional group compatibility. acs.org

The following table illustrates a generalized synthetic pathway for creating diverse pyridazine derivatives for biological screening.

| Step | Reactants | Reagents/Conditions | Product Type | Reference |

| 1 | Substituted Acetophenone + Glyoxylic Acid | Hydrazine Hydrate | 6-Substituted Phenyl-3(2H)-pyridazinone | acs.org |

| 2 | 6-Substituted Phenyl-3(2H)-pyridazinone | Phosphorus Oxychloride (POCl₃) | 3-Chloro-6-substituted Phenyl Pyridazine | acs.org |

| 3 | 3-Chloro-6-substituted Phenyl Pyridazine | Hydrazine Hydrate | 6-Substituted Phenylpyridazin-3-yl Hydrazine | acs.org |

| 4 | 1,2,3-Triazine Derivative + 1-Propynylamine | 1,4-Dioxane, Reflux | 6-Aryl-pyridazin-3-amine | acs.org |

These systematic approaches enable the generation of a wide range of structurally diverse compounds, which is fundamental for evaluating how different substituents at various positions on the pyridazine ring influence biological activity. acs.orgnih.gov

Impact of N-Substituents on Molecular Interactions and Potency

The nature of the substituent on the exocyclic amine of the pyridazin-3-amine core is a critical determinant of biological potency and molecular interactions. The size, electronics, and lipophilicity of the N-substituent can profoundly influence how the molecule fits into and interacts with its biological target.

In studies on fatty acid-binding protein 4 (FABP4) inhibitors based on a 4-amino-pyridazin-3(2H)-one scaffold, systematic modifications were made to the substituent on the amino group. core.ac.ukuel.ac.uk This optimization process led to the identification of compounds with significantly improved inhibitory effects. For example, molecule 14e from one such study, which resulted from this optimization, showed a strong inhibitory effect with an IC₅₀ value of 1.57 µM, lower than that of the reference compound, arachidonic acid (IC₅₀ of 3.30 µM). core.ac.uk

Similarly, in the development of antimycobacterial agents, the introduction of a bulky, lipophilic diphenylmethyl moiety at the N-position of a piperazine (B1678402) conjugate significantly improved efficacy against certain mycobacterial strains compared to smaller or less lipophilic groups. mdpi.com Research on anti-inflammatory compounds based on a pyrrolo[3,4-d]pyridazinone scaffold showed that a small methyl substituent on an attached 1,2,4-triazole (B32235) ring was more favorable for reducing cytotoxicity than larger phenyl or methoxyphenyl rings. nih.gov

This demonstrates a clear principle: the N-substituent is a key handle for tuning the potency of pyridazine-based compounds. The optimal substituent depends heavily on the specific topology and chemical environment of the target's binding pocket.

| Scaffold Series | N-Substituent Variation | Impact on Activity | Reference |

| 4-Amino-pyridazin-3(2H)-one | Optimization of various groups | Led to compound 14e with potent FABP4 inhibition (IC₅₀ = 1.57 µM) | core.ac.ukuel.ac.uk |

| N-Arylpiperazine Conjugates | Phenyl vs. Diphenylmethyl | Bulky diphenylmethyl group improved antimycobacterial activity | mdpi.com |

| Pyrrolo[3,4-d]pyridazinone | Methyl vs. Phenyl/Methoxyphenyl | Small methyl group was most favorable for low cytotoxicity | nih.gov |

Conformational Analysis and its Correlation with Biological Response

The pyridazine scaffold can control the conformation of attached ring systems, thereby governing the topographical presentation of the molecule to its biological target. nih.gov In some cases, conformational flexibility can be detrimental to potency. For instance, a glutaminase (B10826351) inhibitor was found to bind in an extended, less active conformation, which sacrificed key drug-target interactions. nih.gov This highlights the importance of designing more rigid structures that can lock the molecule into its most biologically active conformation.

Molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies are instrumental in this analysis. By comparing the docked conformation of a ligand with its crystal structure, researchers can validate computational models and understand how well a molecule fits within a binding site. oup.com Such analyses reveal that inhibitors often adopt very similar binding conformations, interacting with the target protein in a consistent manner. oup.com Understanding the preferred conformation allows for the rational design of new analogues with improved biological responses by modifying the structure to better favor this active shape.

Ligand-Target Binding Modes and Spatial Arrangement

The biological effect of a pyridazine derivative is initiated by its binding to a specific target, typically a protein or enzyme. The mode of this binding—the specific intermolecular interactions formed—determines the compound's affinity and efficacy. Molecular docking studies are a primary tool for predicting and analyzing these interactions. acs.org

A common and critical interaction for pyridazine-based ligands is hydrogen bonding. The nitrogen atoms within the pyridazine ring are effective hydrogen bond acceptors. nih.gov For example, in a series of inhibitors targeting glycogen (B147801) synthase kinase 3 (GSK-3), the pyrazolo-[1,5-b]pyridazine nitrogen consistently acts as a hydrogen bond acceptor, forming a bond with the backbone amino group of the amino acid Asp200 in the enzyme's active site. oup.com In another case, the pyridazine ring of an antiviral compound was found to engage in a hydrogen-bonding interaction with the target protein via an intermediary water molecule, while also participating in π-stacking with a tyrosine residue. nih.gov

The spatial arrangement of substituents is dictated by the binding pocket's geometry. Docking studies on FABP4 inhibitors revealed that the compounds position themselves within a hydrophobic pocket, with the carboxylate-mimicking pyridazinone core forming hydrogen bonds with several amino acids. mdpi.com

The table below summarizes key binding interactions observed for different pyridazine-based scaffolds.

| Target Enzyme | Pyridazine Scaffold | Key Interacting Residues | Type of Interaction | Reference |

| GSK-3 | N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine | Asp200, Val135 | Hydrogen Bonding | oup.com |

| JNK1 | 3,6-Disubstituted Pyridazine | Not specified | ATP binding pocket interaction | acs.org |

| HRV Capsid Protein | Phenyl-piperazinyl-pyridazine | Leu106, Asn219, Tyr197 | Hydrogen Bonding (via H₂O), π-stacking | nih.gov |

| FABP4 | 4-amino-pyridazin-3(2H)-one | Not specified | Hydrogen Bonding, Hydrophobic Interactions | mdpi.com |

These detailed binding models provide a structural basis for the observed SAR and guide the design of new molecules with enhanced target affinity. acs.orgoup.com

Optimization of Pharmacological Profiles through Structural Modification

A clear example of this process is the optimization of 5-pyridazin-3-one phenoxypropylamines as histamine (B1213489) H3 receptor antagonists. An initial lead compound showed high affinity but suffered from low oral bioavailability. acs.org Through structural modifications at the R² and R⁶ positions of the pyridazin-3-one core, researchers were able to identify a new compound (29 ) that retained high affinity for the target while exhibiting excellent pharmacokinetic properties across multiple species, including a rat oral bioavailability of 78%. acs.org

Similarly, the optimization of 4-amino-pyridazin-3(2H)-one as a scaffold for FABP4 inhibitors focused on creating more potent analogues. core.ac.ukuel.ac.uk This effort successfully identified a compound with an IC₅₀ value (1.57 µM) that was superior to the positive control. core.ac.uk This demonstrates how targeted structural modifications can systematically enhance a desired pharmacological effect. This process often involves a "scaffold hopping" strategy, where the core heterocyclic ring is altered, or a hybridization approach, combining pharmacophoric groups from different known inhibitors to create a novel molecule with improved properties. acs.org

Mechanistic Studies of N Ethyl 6 Methylpyridazin 3 Amine Interactions with Biological Systems

Elucidation of Molecular Mechanisms of Action

Currently, there are no published studies that specifically detail the molecular mechanism of action for N-ethyl-6-methylpyridazin-3-amine. Research into the broader family of 3-aminopyridazines suggests a potential for these scaffolds to interact with various biological targets, but direct evidence for this specific compound is lacking.

Identification and Characterization of Specific Biological Targets (e.g., Enzymes, Receptors)

The specific biological targets of this compound have not been identified. While related heterocyclic compounds, such as 3-aminopyrid-2-ones, have been investigated as inhibitors of enzymes like Interleukin-2 inducible T-cell kinase (Itk), this information cannot be directly extrapolated to this compound. nih.gov

Analysis of Binding Affinities and Molecular Recognition Principles

Without identified biological targets, a detailed analysis of binding affinities and the principles of molecular recognition for this compound is not possible. Such an analysis would typically involve the following subsections:

Role of Hydrogen Bonding in Ligand-Target Complexes

Speculatively, the amine and pyridazine (B1198779) nitrogen atoms of this compound could act as hydrogen bond donors and acceptors, respectively. However, without experimental data from co-crystallization or computational modeling with a specific target, the role of hydrogen bonding remains theoretical.

Hydrophobic Interactions in Binding Pockets

The ethyl and methyl groups of the compound provide hydrophobic character, which could contribute to binding within a hydrophobic pocket of a target protein. The extent and significance of such interactions are unknown.

Ionic Interactions in Ligand-Receptor Association

The potential for this compound to participate in ionic interactions would depend on its protonation state at physiological pH and the presence of charged residues in a target's binding site. No experimental data is available to confirm such interactions.

Modulation of Intracellular Signaling Pathways

There is no information available in the scientific literature regarding the modulation of any intracellular signaling pathways by this compound.

Exploration of Pharmacological and Biochemical Applications of Pyridazin 3 Amines

Research in Novel Therapeutic Agent Development

The pyridazine (B1198779) nucleus is recognized as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that can provide ligands for more than one type of receptor or enzyme target. nih.gov Derivatives of pyridazine have been investigated and developed for a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, anticonvulsant, and antitubercular effects. nih.govnih.govresearchgate.net

The 3-aminopyridazine (B1208633) core is a foundational element in several approved drugs and numerous clinical candidates, highlighting its importance in therapeutic agent development. acs.org Its ability to act as a bioisosteric replacement for other aromatic rings, like a phenyl group, allows for the modulation of properties such as lipophilicity and metabolic stability, which are critical for drug efficacy. nih.gov Researchers have successfully incorporated the pyridazine ring into molecules targeting complex diseases like cancer and cardiovascular conditions, demonstrating the versatility of this scaffold in creating novel therapeutics. researchgate.netjst.go.jp For instance, pyridazine-containing compounds have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key target in anti-angiogenic cancer therapy. jst.go.jpresearchgate.net

Utility as Molecular Probes and Tool Compounds for Biological Pathway Elucidation

Beyond direct therapeutic applications, pyridazin-3-amine derivatives are valuable as molecular probes and tool compounds for studying complex biological pathways. Their well-defined structure and capacity for specific molecular interactions allow them to be used to investigate the function of enzymes and receptors. For example, 4-Bromopyridazin-3-amine serves as a chemical probe in biochemical assays to explore protein interactions and enzyme activity. nih.gov

The distinct hydrogen-bonding capabilities of the pyridazine ring are crucial for molecular recognition. The two adjacent nitrogen atoms can act as hydrogen bond acceptors, allowing these molecules to bind with high affinity and specificity to target proteins. nih.gov This property is exploited in the design of compounds to probe biological systems. Recently, 3,6-disubstituted pyridazine derivatives have been used to investigate the JNK1 signaling pathway, which is implicated in cancer and inflammatory diseases, showcasing their role in elucidating disease mechanisms. acs.org

Preclinical Investigative Studies of Pyridazin-3-amine Analogs and Related Scaffolds

The therapeutic potential of the pyridazin-3-amine scaffold is further illuminated by a wide range of preclinical studies on its analogs. These investigations have explored their efficacy in various disease models.

Investigations as Gamma-Secretase Modulators

A series of pyridazine-derived compounds have been identified as potent GSMs. bldpharm.com In preclinical studies, these modulators were shown to effectively decrease the levels of Aβ42 and Aβ40 while maintaining or increasing the total levels of Aβ peptides. bldpharm.com Further studies on related pyridine-based GSMs demonstrated not only in vitro potency but also in vivo efficacy, successfully lowering Aβ42 levels in the brain without affecting Notch processing, a critical signaling pathway that is often inhibited by non-selective gamma-secretase inhibitors. nih.gov Research has confirmed that GSMs are selective for APP processing, which supports their development as a potentially safer therapeutic strategy for Alzheimer's disease. jst.go.jp

| Compound Class | Key Findings | Reference |

| Pyridazine-derived GSMs | Potent in vitro modulators; decrease Aβ42 and Aβ40. | bldpharm.com |

| Pyridine-derived GSMs | In vivo efficacy in lowering brain Aβ42; spares Notch processing. | nih.gov |

| General GSMs | Show selectivity for γ-secretase–mediated APP intramembrane processing. | jst.go.jp |

Studies on Antimicrobial Activity

The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. Pyridazine derivatives have emerged as a promising class of compounds in this area. Numerous studies have detailed the synthesis and evaluation of pyridazine analogs against a wide range of pathogens.

For instance, pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines have been synthesized and screened for activity against five different microorganisms. mdpi.com More recent research has focused on pyridazinone scaffolds, with some derivatives showing significant and selective activity against the Gram-negative bacterium Klebsiella pneumoniae. researchgate.net Other novel pyridazinone derivatives have demonstrated moderate to significant antibacterial activity against challenging pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The broad utility of the pyridazine core in this field underscores its potential as a foundational structure for the development of new antimicrobial drugs. nih.govnih.gov

| Pyridazine Analog | Target Organism(s) | Key Findings |

| Pyridazinopyrazolotriazines | Five different microorganisms | Demonstrated antimicrobial activity. |

| 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-ones | Klebsiella pneumoniae | Selectively significant antimicrobial activity. |

| Novel Pyridazinone Derivatives | P. aeruginosa, A. baumannii, MRSA | Moderate to significant antibacterial activity. |

Research into Anticonvulsant and Antitubercular Properties

The versatility of the pyridazine scaffold extends to neurological disorders and infectious diseases.

Anticonvulsant Properties: Several classes of pyridazine derivatives have been investigated for their potential to treat epilepsy. Analogs such as triazolo- and imidazopyridazinyl carboxamides have shown significant activity against maximal electroshock-induced seizures in preclinical models. acs.org Studies on new benzylpyridazine derivatives have also identified compounds with potent oral anticonvulsant effects. researchgate.net The mechanism of action for some of these compounds is thought to involve the modulation of GABAergic and glycinergic transmission. researchgate.net The pyridazinone core is a well-established pharmacophore in the design of anticonvulsant agents, with some hybrid molecules demonstrating high protective indices in screening tests. researchgate.netnih.gov

Antitubercular Properties: With the global threat of multidrug-resistant tuberculosis, there is a critical need for new antitubercular drugs. The pyridazine ring has been identified as a promising scaffold for developing novel treatments. Numerous research efforts have focused on synthesizing and evaluating pyridazine derivatives against Mycobacterium tuberculosis. uni.lu Some of these compounds have shown significant activity, including against drug-resistant strains, making them viable candidates for further development.

| Therapeutic Area | Compound Class | Key Findings | Reference |

| Anticonvulsant | Triazolopyridazines | Active against maximal electroshock-induced seizures. | acs.org |

| Anticonvulsant | Benzylpyridazines | Protective in chemically induced seizure tests. | researchgate.net |

| Antitubercular | Pyridazine Derivatives | Active against M. tuberculosis, including resistant strains. | uni.lu |

Evaluation as Pro-Apoptotic Agents

A key strategy in cancer therapy is the induction of apoptosis (programmed cell death) in malignant cells. Several studies have shown that pyridazine analogs can act as potent pro-apoptotic agents.

One study on a pyrazolo[3,4-d]pyridazine derivative demonstrated that it induces apoptosis in lung cancer cells by disrupting the balance of Bcl-2 family proteins. The compound led to a significant overexpression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio is a classic trigger for the intrinsic mitochondrial pathway of apoptosis. The study also noted an increase in the expression of the tumor suppressor p53 and the effector caspase-3. mdpi.com

Similarly, research on 3(2H)-pyridazinone derivatives found that they could induce apoptosis in gastric adenocarcinoma cells. The mechanism involved the induction of oxidative stress and a subsequent increase in Bax expression. researchgate.net Another study on pyridazinone-based diarylurea derivatives reported that the lead compound upregulated the pro-apoptotic genes p53 and Bax while downregulating the anti-apoptotic gene Bcl-2 in non-small cell lung cancer cells. nih.gov These findings highlight the potential of pyridazine scaffolds in the development of new anticancer drugs that function by promoting cancer cell death. nih.gov

Based on a comprehensive review of available scientific literature, there is currently no specific information detailing the pharmacological and biochemical applications of the chemical compound N-ethyl-6-methylpyridazin-3-amine in the areas of enzyme inhibition (specifically FABP4 and autotaxin) or as a neuronal nitric oxide synthase (nNOS) inhibitor. Furthermore, its application in structure-based rational drug design has not been documented in the accessible literature.

Extensive searches for research findings, including inhibitory activities, detailed biochemical studies, and structure-activity relationships for this compound, did not yield any relevant results. Public chemical databases, such as PubChem, also indicate a lack of literature data for this specific compound. uni.lu

While the broader class of pyridazin-3-amine derivatives has been investigated for various therapeutic targets, the specific compound this compound is not mentioned in the context of the requested topics. For instance, studies on other pyridazinone scaffolds have shown potential for FABP4 inhibition, and different amine derivatives of pyridazine have been explored as autotaxin modulators. nih.govgoogle.com Similarly, research into nNOS inhibitors has focused on other distinct chemical structures. nih.govnorthwestern.edu However, these findings are not directly applicable to this compound.

Therefore, the generation of a detailed article structured around the provided outline is not possible due to the absence of scientific data on this compound's role in:

Structure-Based Approaches in Rational Drug Design

Computational Chemistry and Molecular Modeling for N Ethyl 6 Methylpyridazin 3 Amine

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the study of the electronic structure of molecules. It is widely used to elucidate reaction mechanisms, determine transition state geometries, and calculate activation energies, providing a deep understanding of chemical reactivity.

Prediction of Spectroscopic Parameters (e.g., Nuclear Magnetic Resonance Chemical Shifts) using DFT/GIAO Methods

The prediction of spectroscopic parameters is a significant application of computational chemistry, aiding in structure elucidation and verification. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts.

For N-ethyl-6-methylpyridazin-3-amine, while specific published studies are scarce, the methodology for predicting its ¹H and ¹³C NMR spectra is straightforward. This would involve:

Geometry Optimization: The molecule's three-dimensional structure would first be optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)).

NMR Calculation: Using the optimized geometry, the GIAO method is applied to calculate the magnetic shielding tensors.

Chemical Shift Prediction: The calculated shielding values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory, to yield the predicted chemical shifts.

Studies on other heterocyclic compounds have demonstrated that this approach can yield chemical shifts that are in good agreement with experimental values. The choice of functional and basis set can influence the accuracy of the prediction. For example, research on other nitrogen-containing heterocycles has shown that functionals like B97D and TPSSTPSS can provide highly accurate results. This computational tool is invaluable for confirming the identity of synthesized compounds and for distinguishing between potential isomers.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a protein target.

There is a lack of specific molecular docking studies in the scientific literature that focus on this compound. However, the broader class of pyridazine (B1198779) and pyridazinone derivatives has been the subject of numerous docking studies to explore their potential as therapeutic agents. tandfonline.comrsc.org These studies often involve:

Target Identification: Selecting a protein target implicated in a disease pathway. For example, pyridazine derivatives have been docked against targets like HIV reverse transcriptase and various kinases. tandfonline.comrsc.org

Binding Site Prediction: Identifying the active site or allosteric sites on the protein.

Docking Simulation: Using software like AutoDock or Schrödinger's Glide to place the ligand into the binding site and score the different poses based on a scoring function that estimates binding affinity.

Interaction Analysis: Analyzing the resulting docked poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.

Applying this methodology to this compound would require a specific protein target. The results could provide hypotheses about its potential biological activity and guide the design of new derivatives with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which molecular features are important for activity.

As with molecular docking, there are no specific QSAR models reported for this compound. However, QSAR studies have been successfully applied to various series of pyridazine derivatives to model activities such as vasorelaxant properties and anticancer effects. nih.govnih.govmdpi.com The development of a QSAR model for a series of analogs of this compound would typically involve:

Data Set Assembly: Compiling a set of structurally related compounds with experimentally measured biological activity.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound, which can be constitutional, topological, geometric, or electronic in nature.

Model Building: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical equation relating the descriptors to the activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

Such a model could then be used to predict the activity of this compound and to guide the synthesis of more potent analogs.

Analysis of Molecular Descriptors (e.g., Predicted Collision Cross Section)

Molecular descriptors are numerical values that encode information about the chemical structure and properties of a molecule. They are fundamental to QSAR and other chemoinformatics approaches. The Collision Cross Section (CCS) is a descriptor that relates to the size and shape of an ion in the gas phase and can be measured by ion mobility-mass spectrometry or predicted computationally.

For this compound, predicted CCS values have been calculated and are available in public databases like PubChem. uni.lu These predictions provide valuable information about the molecule's gas-phase behavior under different ionization conditions. The predicted CCS values can aid in the identification of the compound in complex mixtures when using ion mobility-mass spectrometry techniques.

Below is an interactive table of predicted collision cross section values for various adducts of this compound. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 138.10257 | 127.8 |

| [M+Na]+ | 160.08451 | 136.3 |

| [M-H]- | 136.08801 | 129.0 |

| [M+NH4]+ | 155.12911 | 147.0 |

| [M+K]+ | 176.05845 | 134.5 |

| [M+H-H2O]+ | 120.09255 | 120.6 |

| [M+HCOO]- | 182.09349 | 151.5 |

| [M+CH3COO]- | 196.10914 | 176.6 |

| [M+Na-2H]- | 158.06996 | 136.9 |

| [M]+ | 137.09474 | 127.7 |

| [M]- | 137.09584 | 127.7 |

Analytical Characterization Methodologies in N Ethyl 6 Methylpyridazin 3 Amine Research

Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental in the isolation and purification of N-ethyl-6-methylpyridazin-3-amine from reaction mixtures and for its quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. Reverse-phase HPLC methods are commonly employed, utilizing a non-polar stationary phase and a polar mobile phase. A typical mobile phase composition for a structurally related compound, N-ethyl-6-methylpyridine-3-ethylamine, consists of a mixture of acetonitrile (B52724), water, and an acid such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A representative HPLC method for a similar pyridazine (B1198779) derivative might employ the following conditions:

| Parameter | Condition |

| Column | C18 reverse-phase, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (gradient elution) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

This table represents a typical starting point for method development for this compound, based on established methods for similar compounds.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers a significant enhancement in resolution, speed, and sensitivity over traditional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. UPLC methods for this compound are scalable from existing HPLC methods. sielc.com The use of smaller particle columns allows for faster analysis times and reduced solvent consumption, making it a preferred method for high-throughput screening and analysis. Commercial suppliers of this compound indicate the availability of UPLC analytical data. bldpharm.com

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are pivotal for the unambiguous identification and structural characterization of this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR, 15N-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. The Biological Magnetic Resonance Bank (BMRB) contains an entry for this compound (accession number bmse011283), indicating the availability of detailed NMR data. bmrb.io

¹H-NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see signals corresponding to the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the methyl group on the pyridazine ring (a singlet), and the protons on the pyridazine ring itself (likely two doublets).

¹³C-NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum would show distinct signals for the two carbons of the ethyl group, the methyl carbon, and the four unique carbons of the 6-methylpyridazin-3-amine core.

¹⁵N-NMR: While less common, ¹⁵N-NMR spectroscopy could provide valuable information about the electronic environment of the three nitrogen atoms within the pyridazine ring and the ethylamino group. No specific ¹⁵N-NMR data for this compound was found in the searched literature.

Mass Spectrometry (MS) and Coupled LC-MS Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS), it provides a powerful tool for separating the compound from a mixture and obtaining its mass spectrum simultaneously.

The predicted monoisotopic mass of this compound is 137.0953 Da. uni.lu High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass. The mass spectrum would also show characteristic fragmentation patterns that can be used for structural confirmation. Predicted m/z values for common adducts are available. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 138.10257 |

| [M+Na]⁺ | 160.08451 |

| [M-H]⁻ | 136.08801 |

Data sourced from PubChem. uni.lu

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the secondary amine (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹), C=N and C=C stretching of the pyridazine ring (in the 1500-1600 cm⁻¹ region), and N-H bending (around 1550-1650 cm⁻¹). spectroscopyonline.com

UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds containing conjugated systems. The pyridazine ring in this compound constitutes a chromophore that would absorb UV radiation. The spectrum would likely exhibit absorption maxima corresponding to π → π* and n → π* transitions characteristic of the heteroaromatic system.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional structure of crystalline solids. For this compound, this technique would provide unambiguous information on its molecular geometry, bond lengths, bond angles, and the arrangement of molecules within the crystal lattice. While specific crystallographic data for this compound is not publicly available, analysis of related pyridazine derivatives provides a strong precedent for the expected outcomes of such a study. nih.govgrowingscience.com

The process would involve growing single crystals of this compound, a critical and often challenging step. These crystals are then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The pattern of diffracted X-rays is directly related to the arrangement of atoms in the crystal.

Analysis of the crystal structure would reveal key conformational features. For instance, it would determine the planarity of the pyridazine ring and the orientation of the N-ethyl and methyl substituents relative to the ring. In similar heterocyclic compounds, the planarity of the core ring system is a key feature, although substituents may be twisted out of the plane. growingscience.com The torsion angles between the pyridazine ring and its substituents would be precisely calculated, defining the molecule's preferred conformation in the solid state.

Furthermore, X-ray crystallography illuminates the intermolecular interactions that govern the crystal packing. For pyridazine derivatives, these often include hydrogen bonds and π-π stacking interactions. nih.govresearchgate.net In the case of this compound, the amine hydrogen could participate in hydrogen bonding with the nitrogen atoms of the pyridazine ring of adjacent molecules. The aromatic pyridazine rings could also stack on top of one another, influencing the material's bulk properties. researchgate.net The study of these non-covalent interactions is crucial for understanding the compound's physical properties, such as its melting point and solubility.

A hypothetical table of crystallographic data for this compound, based on data from related structures, is presented below. growingscience.commdpi.com

Table 1: Representative Crystallographic Data for a Pyridazine Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | ~ 8.4 |

| b (Å) | ~ 7.0 |

| c (Å) | ~ 10.6 |

| α (°) | 90 |

| β (°) | ~ 105 |

| γ (°) | 90 |

| Volume (ų) | ~ 611 |

| Z (molecules/unit cell) | 4 |

| Key Bond Lengths (Å) | |

| N-N | ~ 1.34 |

| C-N (ring) | ~ 1.33 |

| C-C (ring) | ~ 1.40 |

| Key Intermolecular Interactions | N-H···N hydrogen bonds, π-π stacking |

Advanced Analytical Methodologies for Impurity Profiling and Purity Assessment

Impurity profiling is a critical aspect of chemical analysis, essential for ensuring the quality and consistency of a compound. ijpsonline.com For this compound, a comprehensive purity assessment would employ a combination of high-resolution separation techniques and sensitive detection methods to identify and quantify any impurities. ijrti.org These impurities can arise from the synthetic process, including starting materials, intermediates, by-products, or degradation products. ijrti.org

The International Council for Harmonisation (ICH) provides guidelines on the identification and qualification of impurities in new drug substances. ijrti.org Following these principles, a robust analytical strategy would be developed.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) is the cornerstone of purity analysis for many organic compounds. A validated reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol (B129727), would be developed to separate this compound from its potential impurities. UV detection would be suitable for quantitation, given the aromatic nature of the pyridazine ring.

For volatile or thermally stable impurities, gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a powerful tool. GC-MS is particularly valuable as it provides not only retention time data for quantitation but also mass spectra that can be used to identify unknown impurities by comparing them to spectral libraries or through interpretation.

Hyphenated Techniques: The coupling of chromatographic separation with mass spectrometry (LC-MS or GC-MS) is indispensable for modern impurity profiling. ijpsonline.com This combination allows for the detection and tentative identification of impurities present at very low levels. The high sensitivity and selectivity of these methods are crucial for detecting potentially genotoxic impurities, which have very low acceptable limits. ajprd.com

Potential Impurities: The potential impurities in this compound would be dictated by its synthetic route. organic-chemistry.org Common types of impurities could include:

Starting Materials: Unreacted precursors from the synthesis.

Intermediates: Compounds formed during the synthesis that have not fully reacted to form the final product.

By-products: Resulting from side reactions during the synthesis.

Degradation Products: Formed by the breakdown of the final compound under storage or handling conditions.

A table outlining potential impurities and the analytical methods for their detection is provided below.

Table 2: Impurity Profiling Strategy for this compound

| Potential Impurity Type | Example | Analytical Methodology |

|---|---|---|

| Starting Material | 3-amino-6-methylpyridazine (B91928) | HPLC-UV, LC-MS |

| Intermediate | Halogenated pyridazine precursor | GC-MS, HPLC-UV |

| By-product | Isomeric pyridazine derivatives | HPLC-UV, LC-MS |

| By-product | Over-alkylated products | LC-MS |

| Residual Solvents | Ethanol, Toluene, etc. | Headspace GC-FID |

| Degradation Product | Oxidized pyridazine | LC-MS |

By employing these advanced analytical methodologies, a comprehensive profile of this compound can be established, ensuring a thorough understanding of its purity and solid-state structure.

Future Research Directions and Potential Applications of N Ethyl 6 Methylpyridazin 3 Amine

Summary of Current Research Gaps and Unexplored Avenues

A thorough review of the existing scientific literature reveals a significant gap in the specific investigation of N-ethyl-6-methylpyridazin-3-amine. While its basic chemical structure is known, there is a notable absence of dedicated studies on its synthesis, characterization, and biological activity. uni.lu This lack of data represents a primary research gap.

The unexplored avenues for this compound are vast and can be inferred from the broader research on pyridazine-3-amines and other pyridazine (B1198779) derivatives. Key areas for future investigation include:

Comprehensive Biological Screening: A primary focus should be on a broad-based biological screening of this compound. Given that various pyridazine derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents, it is crucial to evaluate this specific compound against a diverse panel of biological targets. acs.orgacs.org

Enzymatic Inhibition Studies: Many pyridazine-containing compounds have been identified as potent enzyme inhibitors. For instance, certain derivatives have shown selective inhibition of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov Future research should explore the potential of this compound to inhibit key enzymes associated with various pathological conditions.

Antiviral Activity: The emergence of viral diseases necessitates the development of new antiviral drugs. georgiasouthern.edu Research has indicated that some pyridazine derivatives possess antiviral properties. georgiasouthern.edu Therefore, investigating the efficacy of this compound against a range of viruses could be a promising avenue.

Kinase Inhibition Profiling: Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Novel pyridazine derivatives have been designed as TYK2 inhibitors, a member of the JAK kinase family, for the treatment of autoimmune diseases. nih.gov A comprehensive kinase inhibition profile of this compound could uncover potential applications in oncology and immunology.

Prospects for the Development of Novel Pyridazine Derivatives

The core structure of this compound offers a versatile scaffold for the synthesis of novel derivatives with potentially enhanced biological activities. The prospects for developing new chemical entities based on this compound are promising and can be approached through several strategies:

Scaffold Hopping and Hybridization: A proven strategy in drug design is scaffold hopping, where the core structure of a known active compound is replaced with a different one to improve properties. The pyridazine ring itself can be a result of such a strategy, for example, by expanding a pyrazole (B372694) ring. acs.org Furthermore, hybridizing the this compound scaffold with other pharmacologically active moieties could lead to the development of multifunctional molecules with synergistic effects.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the N-ethyl and 6-methyl groups on the pyridazine ring can provide valuable insights into the structure-activity relationships. For instance, replacing the ethyl group with other alkyl or aryl substituents, or modifying the methyl group at the 6-position, could modulate the compound's potency and selectivity towards specific biological targets. nih.gov

Development of Fused Heterocyclic Systems: The pyridazin-3-amine moiety can serve as a building block for the synthesis of more complex, fused heterocyclic systems. For example, pyridazine derivatives can be used to create azolo[1,5-a]pyrimidines and 1,8-naphthyridines, which are classes of compounds with their own unique biological profiles. nih.gov

The potential applications of these novel derivatives are broad, spanning from oncology to infectious diseases. For example, novel pyrimido-pyridazine derivatives have shown significant antitumor activity. tandfonline.comnih.gov Similarly, the development of pyridazinone derivatives has yielded promising candidates for the treatment of neurodegenerative diseases and bacterial infections. acs.orgnih.gov

| Potential Application | Rationale based on Pyridazine Derivatives |

| Anticancer Agents | Pyridazine derivatives have shown in vitro and in vivo anticancer activity, including growth inhibition of various cancer cell lines. acs.orgtandfonline.com |

| Antiviral Therapeutics | Certain pyridazine derivatives have demonstrated antiviral activity against viruses like Zika. georgiasouthern.edu |

| Neuroprotective Agents | Pyrazinone derivatives have been developed as selective inhibitors of MAO-B, a target for neurodegenerative diseases. nih.gov |

| Antimicrobial Drugs | Novel pyridazinone scaffolds have shown significant activity against bacteria such as Klebsiella pneumoniae. acs.org |

| Immunomodulators | Pyridazine-3-carboxamide derivatives have been investigated as TYK2 inhibitors for autoimmune diseases. nih.gov |

Challenges and Opportunities in the Synthesis and Biological Evaluation of Pyridazine-3-amines

While the prospects are exciting, the journey from a lead compound to a therapeutic agent is fraught with challenges. The synthesis and biological evaluation of pyridazine-3-amines, including this compound, present both hurdles and opportunities.

Synthesis:

Challenges: The synthesis of substituted pyridazines can be complex, often requiring multi-step procedures and careful control of reaction conditions to achieve good yields and regioselectivity. organic-chemistry.org For instance, the synthesis of certain pyridazin-3-one derivatives can involve reactions that are sensitive to the choice of solvent and catalyst. nih.gov The introduction of specific substituents at desired positions on the pyridazine ring can also be challenging.

Opportunities: The development of novel synthetic methodologies offers significant opportunities. Recent advances include metal-free, aza-Diels-Alder reactions for the highly regioselective synthesis of 6-aryl-pyridazin-3-amines. organic-chemistry.orgorganic-chemistry.org Such methods provide more efficient and environmentally friendly routes to these compounds. Copper-catalyzed cyclization reactions have also emerged as a powerful tool for constructing the pyridazine core. organic-chemistry.org

Biological Evaluation:

Challenges: A significant challenge in the biological evaluation of novel compounds is the potential for off-target effects and toxicity. For example, while a compound may show potent activity against a specific target, it could also interact with other proteins, leading to undesirable side effects. Furthermore, the translation of in vitro activity to in vivo efficacy can be unpredictable.

Opportunities: Advances in high-throughput screening and computational modeling provide opportunities to streamline the biological evaluation process. In silico docking studies can help predict the binding modes of novel pyridazine derivatives to their targets, guiding the design of more potent and selective inhibitors. acs.org The use of well-defined in vivo models, such as the Ehrlich ascites carcinoma model for anticancer studies, allows for a more accurate assessment of a compound's therapeutic potential. acs.org

Q & A

Basic Research Questions

Q. How can researchers determine the solubility of N-ethyl-6-methylpyridazin-3-amine in different solvents, and what thermodynamic parameters are critical for such studies?

- Methodological Answer : Solubility can be determined using a synthetic method where the compound is equilibrated with solvents (e.g., methanol, ethanol, DMF) across a temperature range (298.15–343.55 K). Data correlation via the modified Apelblat or λh equations is recommended to predict solubility behavior . Thermodynamic parameters like dissolution enthalpy (ΔH) and entropy (ΔS) should be derived using the van’t Hoff equation, followed by Gibbs free energy (ΔG) calculations to assess spontaneity .

Q. What experimental techniques are suitable for structural characterization of N-ethyl-6-methylpyridazin-3-amine and its analogs?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is ideal for resolving molecular geometry and intermolecular interactions. For example, similar pyridazin-3-amine derivatives were analyzed using XRD to confirm bond angles, torsion angles, and hydrogen-bonding networks . Complementary techniques like NMR, IR, and mass spectrometry should validate purity and functional groups.

Q. What safety protocols are essential for handling N-ethyl-6-methylpyridazin-3-amine in laboratory settings?

- Methodological Answer : Follow hazard codes for health risks (e.g., H302: harmful if swallowed; H315: skin irritation) and environmental risks (e.g., H400: aquatic toxicity). Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers under inert gas. For spills, neutralize with inert absorbents and dispose via certified chemical waste protocols .

Advanced Research Questions

Q. How can synthetic routes for N-ethyl-6-methylpyridazin-3-amine be optimized to improve yield and selectivity?

- Methodological Answer : Optimize reaction conditions (temperature, solvent polarity, catalyst loading) based on analogous syntheses. For instance, imidazo[1,2-α]pyridine derivatives were synthesized via Vilsmeier-Haack formylation (using POCl₃/DMF) followed by Schiff base formation . Machine learning tools (e.g., LabMate.AI ) can predict optimal parameters for C–N coupling or cyclization steps .

Q. What computational approaches are effective for modeling the reactivity and electronic properties of N-ethyl-6-methylpyridazin-3-amine?

- Methodological Answer : Density functional theory (DFT) can calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. Molecular dynamics simulations may predict solvation effects. PubChem-derived SMILES strings (e.g.,

CCNC1=NN=C(C=C1C)C) enable software like Gaussian or ORCA to model 3D conformers and reaction pathways .

Q. How do structural modifications (e.g., halogenation, alkyl chain variation) impact the biological activity of pyridazin-3-amine derivatives?

- Methodological Answer : Compare bioactivity of analogs (e.g., 6-chloro-N-(4-fluorobenzyl)pyridazin-3-amine ) via enzyme inhibition assays or receptor-binding studies. For example, trifluoromethyl-substituted benzamides showed antifungal and anticancer activity in vitro . Use QSAR models to correlate substituent effects (e.g., Hammett constants) with IC₅₀ values.

Q. How can researchers resolve contradictions in solubility or stability data for pyridazin-3-amine derivatives across studies?

- Methodological Answer : Replicate experiments under standardized conditions (solvent purity, temperature control). Validate results using multiple correlation models (Apelblat, NRTL, UNIQUAC). For stability, conduct accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.